molecular formula C13H22N4O B2933829 3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine CAS No. 2101195-40-6

3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B2933829
CAS No.: 2101195-40-6
M. Wt: 250.346
InChI Key: HORSICKULNJCLU-UHFFFAOYSA-N
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Description

3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
  • 3-(2-methylpiperidine-1-carbonyl)pyridine

Uniqueness

Compared to similar compounds, 3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine offers unique structural features that may enhance its reactivity and specificity in various applications. Its combination of a piperidine ring and a pyrazole ring provides a versatile scaffold for further chemical modifications and functionalization.

Properties

IUPAC Name

(4-amino-1-propylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-7-16-9-11(14)12(15-16)13(18)17-8-5-4-6-10(17)2/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSICKULNJCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N2CCCCC2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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